![molecular formula C9H15NO2 B034897 methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate CAS No. 106455-75-8](/img/structure/B34897.png)
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate, also known as D3-Methomyl, is a chemical compound that has been widely used in scientific research. It is a deuterium-labeled analog of methomyl, a carbamate insecticide that has been used to control pests in agriculture. D3-Methomyl is a valuable tool for studying the mechanism of action and physiological effects of carbamate insecticides.
科学的研究の応用
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of carbamate insecticides. It has been used in studies on the metabolism and toxicity of carbamates, as well as in studies on the pharmacokinetics and pharmacodynamics of carbamate insecticides.
作用機序
Carbamate insecticides, including methomyl, inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate acts in the same way as methomyl, but its deuterium-labeled structure allows for more precise studies of the mechanism of action of carbamate insecticides.
生化学的および生理学的効果
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been shown to have similar biochemical and physiological effects as methomyl. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has also been shown to have similar toxic effects on mammals, including humans, as methomyl.
実験室実験の利点と制限
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has several advantages for lab experiments. Its deuterium-labeled structure allows for more precise studies of the mechanism of action and physiological effects of carbamate insecticides. It can also be used as a tracer in studies on the metabolism and toxicity of carbamates. However, methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate is expensive and not readily available, which limits its use in some lab experiments.
将来の方向性
There are several future directions for methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate research. One area of research is the development of new carbamate insecticides that are more effective and less toxic than current insecticides. Another area of research is the development of new methods for detecting and measuring carbamate insecticides in the environment. Finally, there is a need for more studies on the long-term effects of carbamate insecticides on human health and the environment.
合成法
The synthesis of methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate involves the reaction of deuterated buten-3-yne with cyclopropylamine, followed by the reaction of the resulting product with methyl isocyanate. The final product is a deuterium-labeled analog of methomyl, with a molecular weight of 124.17 g/mol.
特性
CAS番号 |
106455-75-8 |
|---|---|
製品名 |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
分子式 |
C9H15NO2 |
分子量 |
171.23 g/mol |
IUPAC名 |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-9(6-7-9)10-8(11)12-2/h3H,1,4-7H2,2H3,(H,10,11)/i1D2 |
InChIキー |
KMGDWGQERFJNEQ-DICFDUPASA-N |
異性体SMILES |
[2H]C(=CCCC1(CC1)NC(=O)OC)[2H] |
SMILES |
COC(=O)NC1(CC1)CCC=C |
正規SMILES |
COC(=O)NC1(CC1)CCC=C |
同義語 |
Carbamic acid, [1-(3-butenyl-4,4-d2)cyclopropyl]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



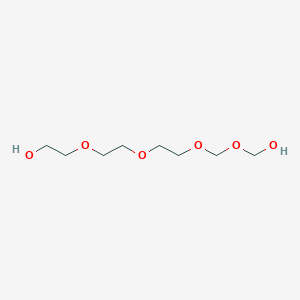
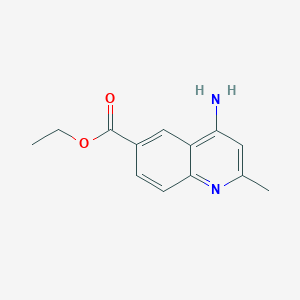
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
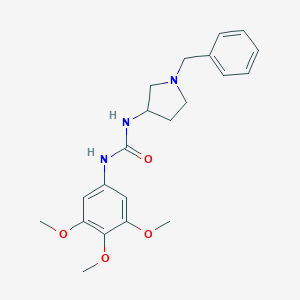
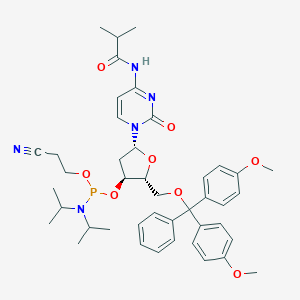
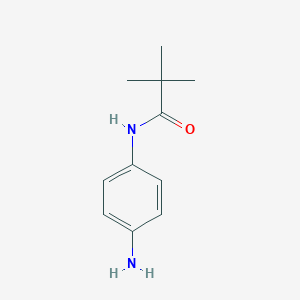
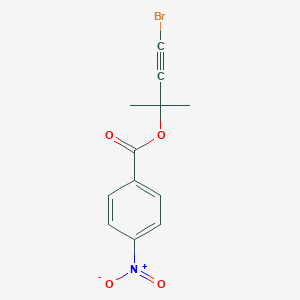
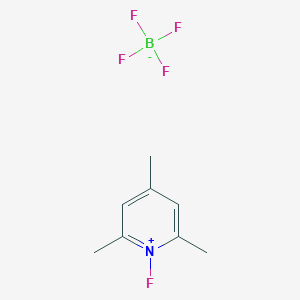
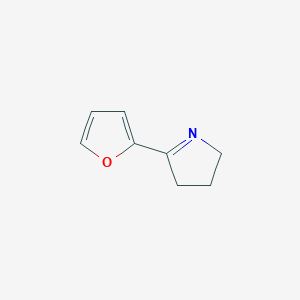
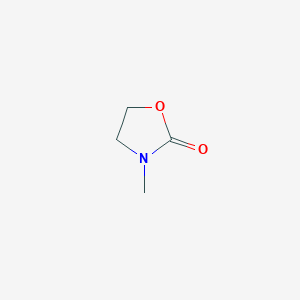
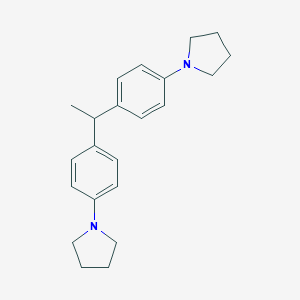
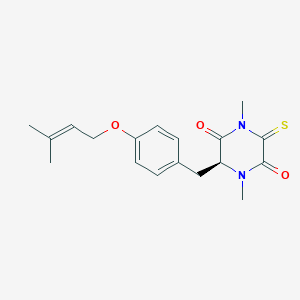
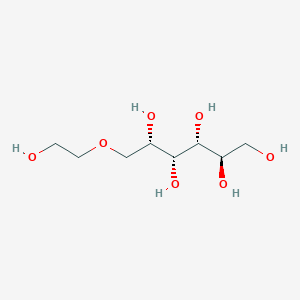
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)